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Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

overcoming common challenges during SU-8 photolithography, with a specific focus on

reducing "T-topping" in fabricated structures.

Troubleshooting Guide: Reducing T-Topping in SU-8
Structures
T-topping is the formation of a wider, cap-like structure at the top surface of an SU-8 feature,

deviating from the desired vertical sidewall profile. This phenomenon is primarily caused by the

over-exposure of the top layer of the photoresist. This guide provides a systematic approach to

diagnose and resolve this issue.

Visual Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting T-topping in your SU-8

structures.
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Start: T-Topping Observed

1. Review Exposure Parameters

Implement 365 nm Long-Pass Filter

Using broadband UV source?

Reduce Exposure Dose

Dose too high?

2. Evaluate Bake Process

Optimize Soft Bake

Inconsistent solvent evaporation?

Optimize Post Exposure Bake (PEB)

Stress or diffusion issues?

3. Assess Development Step

Ensure Adequate Development

Incomplete removal of unexposed resist?

Resolved: Vertical Sidewalls

Click to download full resolution via product page

Caption: Troubleshooting workflow for SU-8 T-topping.
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Frequently Asked Questions (FAQs)
Q1: What is the primary cause of T-topping in SU-8 structures?

A1: The primary cause of T-topping is the over-exposure of the top surface of the SU-8 resist.

[1][2][3] SU-8 has high actinic absorption below 350 nm, leading to a higher concentration of

photo-generated acid at the surface.[1][2] This causes the top layer to cross-link more

extensively than the bulk of the resist, resulting in a wider top profile after development.

Q2: How does the exposure wavelength affect T-topping?

A2: SU-8 is most sensitive to near-UV radiation (350-400 nm).[1] Wavelengths below 350 nm

are strongly absorbed at the surface of the resist, which can lead to T-topping.[1][2] It is highly

recommended to use a long-pass filter (e.g., a 360 nm long-pass filter) to block these shorter

wavelengths, especially for thick resist layers (≥ 15 microns).[4]

Q3: Can an incorrect exposure dose lead to T-topping?

A3: Yes, an excessive exposure dose is a significant contributor to T-topping.[5] It is crucial to

optimize the exposure energy for your specific film thickness and substrate. A dose that is too

high will result in over-exposure of the surface layer.

Q4: How do the soft bake and post-exposure bake (PEB) processes influence T-topping?

A4: The soft bake and PEB steps are critical for managing solvent content and stress within the

SU-8 film.

Soft Bake: An improper soft bake can leave excess solvent in the resist, which can affect the

photo-acid diffusion during exposure and PEB. A two-step soft bake (e.g., 65°C followed by

95°C) is often recommended to allow for a more controlled evaporation of the solvent.[6][7]

Post-Exposure Bake (PEB): The PEB step thermally activates the cross-linking initiated by

the photo-generated acid. If the temperature is ramped too quickly or is too high, it can lead

to increased stress and diffusion of the acid, potentially contributing to profile distortion. A

gradual ramp-up and ramp-down of temperature is advised.[6]

Q5: Can the development process affect the final sidewall profile?
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A5: While less of a direct cause of T-topping, an incomplete development can leave behind a

"scum" or residue that may alter the appearance of the final structure. Ensure that the

development time is sufficient for the thickness of your SU-8 film and that fresh developer is

used.

Data Presentation: Recommended Processing
Parameters
The following tables provide a starting point for process optimization. These values are based

on manufacturer recommendations and should be adapted to your specific experimental

conditions.

Table 1: Recommended Soft Bake Parameters for SU-8 2000 Series

SU-8 Type Thickness (µm)
Bake Time at 65°C
(minutes)

Bake Time at 95°C
(minutes)

SU-8 2000.5 0.5 - 1.5 1 1 - 2

SU-8 2002 2 - 4 1 2 - 3

SU-8 2005 5 - 8 1 - 2 3 - 5

SU-8 2007 7 - 12 2 5 - 7

SU-8 2010 10 - 20 2 - 3 7 - 10

SU-8 2015 15 - 30 3 - 5 10 - 15

SU-8 2025 25 - 40 5 15 - 20

SU-8 2035 35 - 60 5 - 7 20 - 30

SU-8 2050 50 - 80 7 - 10 30 - 45

SU-8 2075 75 - 150 10 - 15 45 - 60

Table 2: Recommended Post-Exposure Bake (PEB) Parameters for SU-8 2000 Series
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SU-8 Type Thickness (µm)
Bake Time at 65°C
(minutes)

Bake Time at 95°C
(minutes)

SU-8 2000.5 0.5 - 1.5 1 1

SU-8 2002 2 - 4 1 2 - 3

SU-8 2005 5 - 8 1 - 2 3 - 4

SU-8 2007 7 - 12 2 4 - 5

SU-8 2010 10 - 20 3 5 - 6

SU-8 2015 15 - 30 3 - 4 6 - 7

SU-8 2025 25 - 40 5 7 - 8

SU-8 2035 35 - 60 5 - 6 8 - 10

SU-8 2050 50 - 80 6 - 8 10 - 12

SU-8 2075 75 - 150 8 - 10 12 - 15

Table 3: Recommended Exposure Doses for SU-8 2000 Series (i-line, 365 nm)
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SU-8 Type Thickness (µm) Exposure Dose (mJ/cm²)

SU-8 2000.5 0.5 - 1.5 60 - 80

SU-8 2002 2 - 4 100 - 120

SU-8 2005 5 - 8 120 - 150

SU-8 2007 7 - 12 140 - 180

SU-8 2010 10 - 20 160 - 220

SU-8 2015 15 - 30 180 - 280

SU-8 2025 25 - 40 200 - 350

SU-8 2035 35 - 60 250 - 450

SU-8 2050 50 - 80 300 - 550

SU-8 2075 75 - 150 400 - 700

Note: These values are approximate and may need to be adjusted based on substrate

reflectivity and the specific performance of your exposure tool. When using a broadband

source with a filter, the exposure time may need to be increased by approximately 40%.[8]

Experimental Protocols
Protocol 1: Optimization of Exposure to Reduce T-
Topping
This protocol outlines a systematic approach to determine the optimal exposure dose to

minimize T-topping.

Objective: To find the minimum exposure dose required for complete cross-linking without

causing T-topping.

Materials:

SU-8 coated substrate
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Photomask with desired features

UV exposure tool (ideally with i-line or a 365 nm long-pass filter)

SU-8 developer

Microscope for inspection

Methodology:

Substrate Preparation: Prepare your SU-8 coated substrate according to your standard

procedure, ensuring a consistent film thickness.

Exposure Dose Matrix:

Based on the recommended dose for your SU-8 thickness from Table 3, create a matrix of

exposure doses. For example, if the recommended dose is 200 mJ/cm², test doses of 150,

175, 200, 225, and 250 mJ/cm².

Expose different sections of your substrate with each of these doses.

Post-Exposure Bake (PEB): Perform the PEB using the recommended parameters for your

SU-8 thickness. Ensure a slow ramp-up and cool-down of temperature.

Development: Develop the substrate for the recommended time. Ensure vigorous agitation

for thick films.

Inspection:

Rinse the substrate with Isopropyl Alcohol (IPA) and dry with nitrogen.

Inspect the features under a microscope. Look for the presence and severity of T-topping

at each exposure dose.

Also, check for under-exposure issues at lower doses, such as feature lifting or incomplete

structures.
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Analysis: Identify the exposure dose that provides vertical sidewalls without signs of under-

exposure. This will be your optimal exposure dose.

Protocol 2: Optimization of Bake Parameters
This protocol provides a method for optimizing the soft bake and PEB steps to improve sidewall

profiles.

Objective: To determine the bake parameters that minimize stress and ensure proper solvent

content for optimal lithography.

Materials:

SU-8 coated substrates

Hotplate with ramping capability

UV exposure tool

SU-8 developer

Microscope for inspection

Methodology:

Soft Bake Optimization:

Prepare multiple SU-8 coated substrates.

Vary the soft bake times at 65°C and 95°C around the recommended values in Table 1.

For example, for a 25 µm film, you could test:

Condition A: 5 min @ 65°C, 15 min @ 95°C (Recommended)

Condition B: 7 min @ 65°C, 20 min @ 95°C

Condition C: 3 min @ 65°C, 10 min @ 95°C

Ensure a slow temperature ramp between steps.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Exposure and PEB: Expose all substrates with the optimized dose determined from Protocol

1 and perform the standard PEB.

Development and Inspection: Develop and inspect the substrates. Note any differences in

sidewall profile, adhesion, or cracking between the different soft bake conditions.

PEB Optimization:

Using the optimized soft bake condition, prepare another set of substrates.

Vary the PEB times at 65°C and 95°C around the recommended values in Table 2.

Expose all substrates with the optimal dose.

Development and Inspection: Develop and inspect the substrates, looking for improvements

in the sidewall profile and reduction of stress-related defects.

Analysis: Select the combination of soft bake and PEB parameters that yields the best

structural fidelity.

Logical Relationship of Processing Steps
The following diagram illustrates the interconnectedness of the key processing steps in SU-8

lithography and their impact on the final structure.
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Caption: Key SU-8 processing steps and their relationships.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1198560?utm_src=pdf-custom-synthesis
https://www.seas.upenn.edu/~nanosop/documents/SU8_2002-2025.pdf
https://www.microresist.de/?jet_download=e75e5d412d8a2578fee412fd42ba0fe79107af40
https://www.mdpi.com/2072-666X/6/1/1
https://amolf.nl/wp-content/uploads/2016/09/datasheets_SU-82000DataSheet2025thru2075Ver4.pdf
https://www.researchgate.net/figure/T-topping-effect-appeared-during-long-exposure-time-of-thick-SU-8-photoresist-in-a_fig3_225768992
https://elveflow.com/microfluidic-reviews/su-8-photolithography-baking/
http://ws.binghamton.edu/park/publications/2013-1.pdf
https://apps.mnc.umn.edu/pub/photoresists/su8_pds.pdf
https://www.benchchem.com/product/b1198560#reducing-t-topping-in-su-8-structures
https://www.benchchem.com/product/b1198560#reducing-t-topping-in-su-8-structures
https://www.benchchem.com/product/b1198560#reducing-t-topping-in-su-8-structures
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1198560?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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